molecular formula C9H12N2O2 B136649 3-Anilinoalanine CAS No. 145545-23-9

3-Anilinoalanine

Cat. No.: B136649
CAS No.: 145545-23-9
M. Wt: 180.2 g/mol
InChI Key: HLZOBKHLQBRIJP-QMMMGPOBSA-N
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Description

3-Anilinoalanine, also known as this compound, is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Structural Determination in Contaminated Samples : 3-Anilinoalanine was identified in contaminated L-tryptophan samples associated with eosinophilia-myalgia syndrome (EMS). Spectroscopic analyses were used for its structural determination, showing its optical activity and the stereochemistry of the alanine moiety as L-configuration (Goda et al., 1992).

  • Role in Animal Research and Ethical Considerations : The principles of Replacement, Reduction, and Refinement (3Rs) in animal research have been influenced by substances like this compound. This framework is crucial for minimizing animal use and suffering while supporting high-quality science and translation (Graham & Prescott, 2015).

  • Biomedical Research Developments : Advancements in the 3Rs, which include substances like this compound, have been instrumental in global biomedical research, leading to new models, tools, and approaches with reduced reliance on animal use, improved animal welfare, and enhanced scientific value (Medina et al., 2015).

  • Radioimmunoassay Applications : this compound-related compounds have been used in radioimmunoassays for simultaneous measurement of hormones, demonstrating their utility in clinical determinations and research applications (Mitsuma et al., 1972).

  • Animal Experimentation and Ethical Implementation : The ethical and scientific considerations in animal experimentation, where compounds like this compound might be used, emphasize the need for humane experimental techniques and the adoption of the 3Rs principle (Lewis, 2019).

  • Expanding the 3Rs Principles : The expansion of the 3Rs in research, including the use of this compound, is crucial for improving medical research, transparency, and reporting of animal experiments (Aske & Waugh, 2017).

Properties

IUPAC Name

(2S)-2-amino-3-anilinopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-8(9(12)13)6-11-7-4-2-1-3-5-7/h1-5,8,11H,6,10H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZOBKHLQBRIJP-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60932636
Record name 3-Anilinoalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60932636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145545-23-9
Record name 3-(Phenylamino)alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145545239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Anilinoalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60932636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-AMINO-3-(PHENYLAMINO)PROPANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD4JN22JPS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-anilinoalanine in relation to eosinophilia-myalgia syndrome (EMS)?

A1: this compound was identified as a contaminant (labeled UV-5) in specific L-tryptophan samples associated with an EMS outbreak []. While the exact cause of EMS remains unclear, the presence of contaminants like this compound in these L-tryptophan samples highlights the importance of contaminant identification and control in pharmaceutical manufacturing.

Q2: How was the structure of this compound determined?

A2: Researchers isolated this compound (UV-5) from the implicated L-tryptophan samples. Using spectroscopic analyses, they determined its structure. The compound was found to be optically active. By comparing the specific rotation with a synthesized sample of 3-anilino-L-alanine, they confirmed that the alanine portion of the molecule possessed L-stereochemistry [].

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